Product packaging for 3,3'-Diallyldiethylstilbestrol(Cat. No.:CAS No. 4870-88-6)

3,3'-Diallyldiethylstilbestrol

Cat. No.: B1231560
CAS No.: 4870-88-6
M. Wt: 348.5 g/mol
InChI Key: NUKHDOPGAIWQMC-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3'-Diallyldiethylstilbestrol is a synthetic, non-steroidal estrogen analog derived from the classic compound Diethylstilbestrol (DES) . As a research-grade chemical, it is strictly for laboratory investigations and is not for diagnostic or therapeutic use. The core structure of DES is characterized by a trans-stilbene core and phenolic hydroxyl groups essential for binding to estrogen receptors . The specific modification with allyl groups at the 3,3' positions is hypothesized to alter the compound's binding affinity and functional activity towards estrogen receptor subtypes (ERα and ERβ), making it a valuable tool for studying receptor-mediated signaling pathways, gene expression, and cell proliferation mechanisms . Researchers may employ this compound in various applications, including the study of endocrine disruption, the development of novel selective estrogen receptor modulators (SERMs), and investigations into hormone-dependent cancer models. Its physicochemical properties, such as being a crystalline powder with limited water solubility but solubility in organic solvents like DMSO and ethanol, inform its handling and preparation in a laboratory setting . This product is offered with high purity, typically 95% or greater as determined by HPLC, to ensure experimental consistency and reliability. Appropriate safety precautions must be observed, as compounds of this class are often classified as dangerous due to potential carcinogenic and reproductive toxicity hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O2 B1231560 3,3'-Diallyldiethylstilbestrol CAS No. 4870-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4870-88-6

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

4-[(E)-4-(4-hydroxy-3-prop-2-enylphenyl)hex-3-en-3-yl]-2-prop-2-enylphenol

InChI

InChI=1S/C24H28O2/c1-5-9-19-15-17(11-13-23(19)25)21(7-3)22(8-4)18-12-14-24(26)20(16-18)10-6-2/h5-6,11-16,25-26H,1-2,7-10H2,3-4H3/b22-21+

InChI Key

NUKHDOPGAIWQMC-QURGRASLSA-N

SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C

Isomeric SMILES

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CC=C)/C2=CC(=C(C=C2)O)CC=C

Canonical SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C

Synonyms

3,3'-diallyldiethylstilbestrol
DADES

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3,3 Diallyldiethylstilbestrol

Theoretical Frameworks of Structure-Activity Correlation

The fundamental principle of SAR is that the biological activity of a chemical compound is a function of its molecular structure and properties. researchgate.net Modern drug discovery often relies on these relationships to guide the optimization of lead compounds. managingip.com

To correlate a molecule's structure with its activity, it is first necessary to describe the structure using quantifiable parameters known as molecular descriptors. These descriptors can be categorized based on the structural information they represent, such as steric, electronic, or hydrophobic properties. researchgate.netrsc.org For stilbene (B7821643) derivatives, key descriptors often include molecular volume, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). rsc.org

Conformational analysis is critical for flexible molecules like stilbene derivatives. oup.com The stilbene core is not perfectly planar; the phenyl rings are typically twisted out of the plane of the central ethylene (B1197577) bridge. oup.comacs.orgacs.org The degree of this twist is a crucial conformational feature that affects how the molecule fits into a receptor's binding site. Studies on trans-stilbene (B89595) have shown it can exist as a mixture of stable, non-planar rotamers in solution. acs.org The specific conformation adopted by a derivative like 3,3'-Diallyldiethylstilbestrol is influenced by its substituents.

Descriptor CategorySpecific Descriptor ExamplesRelevance in SAR
StericMolecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule, influencing its fit within a biological target's binding pocket.
ElectronicHOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesRelates to the molecule's ability to participate in electronic interactions like hydrogen bonding and π-π stacking. rsc.org
HydrophobicLogP (Partition Coefficient), Hydrophobic FieldsIndicates the molecule's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in receptors. acs.org
TopologicalConnectivity Indices, Shape IndicesQuantifies aspects of molecular structure like branching and overall shape.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to link molecular descriptors to biological activity. nih.govmdpi.com These computational tools are invaluable for predicting the activity of new compounds and for understanding the mechanistic basis of ligand-receptor interactions. nih.govmdpi.com

Several QSAR methods have been successfully applied to stilbene derivatives and other estrogenic compounds:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models by correlating the biological activity of a set of aligned molecules with their steric and electrostatic fields. mdpi.comnih.govoup.com Studies on stilbene derivatives have used CoMFA to define pharmacophore models and have achieved high correlation between calculated fields and biological data. nih.govoup.comjst.go.jp

Multiple Linear Regression (MLR): This is a statistical method used to build a linear equation that relates a set of molecular descriptors to biological activity. nih.gov It has been used to create robust QSAR models for predicting the estrogen receptor binding affinity for diverse sets of chemicals. nih.gov

Binary QSAR: This approach is useful for classifying compounds as either active or inactive based on their structural features. It has been applied to large datasets of estrogen analogues with high predictive accuracy. acs.org

These models help to screen large numbers of chemicals for potential activity, prioritizing them for further experimental testing. mdpi.com

QSAR ApproachDescriptionApplication to Estrogenic Compounds
CoMFA/CoMSIA3D-QSAR methods that use steric, electrostatic, and other molecular fields to build predictive models. mdpi.comSuccessfully modeled the binding affinity of estrogens to ER-α and ER-β, providing insights into ligand selectivity. oup.com Used for stilbene derivatives to define pharmacophore models. nih.gov
MLR (Multiple Linear Regression)A statistical technique to create a linear model between molecular descriptors and activity. nih.govUsed to build predictive models for estrogen receptor binding for large, heterogeneous chemical datasets. nih.gov
Genetic AlgorithmsAn optimization technique used to select the most relevant descriptors for a QSAR model.Used in a QSAR study on terpenoid esters to identify important parameters like surface polarity and HOMO energy. rsc.org
Binary QSARClassifies compounds as "active" or "inactive" rather than predicting a continuous activity value. acs.orgApplied to over 400 estrogen analogues to predict binding affinity with high accuracy (94%). acs.org

Steric and Electronic Contributions to Molecular Interactions

The specific substituents on the stilbene scaffold, such as the allyl groups and phenolic hydroxyls in this compound, dictate its steric and electronic properties, which in turn govern its molecular interactions. rsc.orgmdpi.com

Furthermore, allyl groups are lipophilic (hydrophobic). The addition of lipophilic substituents to the stilbene structure has been shown to enhance estrogenic effects. mdpi.com This increased lipophilicity can improve the compound's ability to penetrate cell membranes and may enhance binding to hydrophobic regions within the estrogen receptor's ligand-binding pocket. Studies on other stilbene derivatives where hydroxyl groups are protected by allyl groups suggest these modifications can also reduce the rate of metabolism, potentially leading to more sustained activity. researchgate.net

The phenolic hydroxyl groups are widely recognized as being essential for the estrogenic activity of stilbene derivatives. mdpi.comresearchgate.netrsc.org SAR studies consistently demonstrate that a hydroxyl group on the phenyl ring, particularly at the para-position, is a critical requirement for maximal activity. researchgate.net These groups act as crucial hydrogen bond donors, mimicking the A-ring phenol (B47542) of the natural hormone estradiol (B170435) and anchoring the ligand within the binding site of the estrogen receptor. nih.govpnas.org

Molecular Interactions and Receptor Modulation by 3,3 Diallyldiethylstilbestrol

Mechanistic Investigations of Ligand-Receptor Binding

The binding of a ligand to a receptor is the initiating step for a cascade of cellular events. For 3,3'-Diallyldiethylstilbestrol, investigations have explored its interactions with both its expected estrogen receptor targets and other unrelated molecular structures.

As a synthetic estrogen, this compound is recognized as a ligand for estrogen receptors (ERs). The two primary subtypes, ERα and ERβ, are ligand-activated transcription factors that mediate the effects of estrogens. wikipedia.orgnih.gov Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and interacts with specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. nih.gov

While this compound is classified as a synthetic estrogen, specific quantitative binding affinity data (e.g., Ki or IC50 values) for its interaction with ERα and ERβ are not extensively detailed in the available literature. However, research on its parent compound, Diethylstilbestrol (B1670540), and other similar xenoestrogens provides insight into potential mechanisms. Studies have shown that different ligands can induce distinct conformational changes in ERα and ERβ, which in turn affects their ability to recruit coactivator proteins required for transcription. diethylstilbestrol.co.uk For instance, certain xenoestrogens have been observed to enhance the ability of ERβ, over ERα, to recruit coactivators, suggesting a mechanism for tissue-specific and differential responses. diethylstilbestrol.co.uk This ligand-dependent recruitment of coregulator proteins is a critical factor in determining the ultimate biological response. diethylstilbestrol.co.uknih.gov

Beyond its estrogenic activity, this compound has been identified as an inhibitor of the glucose transporter. nih.gov This interaction is independent of the estrogen receptor and points to a distinct mechanism of action for the compound. Glucose transporters are a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. ijbs.comwjgnet.com The inhibitory action of this compound on this transporter indicates a direct molecular interaction with the transport protein itself, preventing it from shuttling glucose into the cell.

Modulation of Cellular Transport Mechanisms

Facilitated diffusion is a passive transport mechanism that relies on membrane proteins, such as carrier or channel proteins, to move substances across the cell membrane down their concentration gradient. savemyexams.comjustintimemedicine.com The transport of glucose into most cells is a primary example of facilitated diffusion, mediated by glucose transporter proteins (GLUTs). justintimemedicine.comcvphysiology.com

Research has demonstrated that this compound is a clear inhibitor of glucose facilitated diffusion. diethylstilbestrol.co.uk In a study characterizing osmotic flows across the rabbit corneal endothelium, 0.1 mM of this compound was shown to inhibit osmotic water flow, an effect attributed to its action as a blocker of the glucose transporter. diethylstilbestrol.co.uk This suggests that by binding to and inhibiting the glucose transporter, the compound directly obstructs this specific facilitated diffusion pathway. diethylstilbestrol.co.uk

This compound also interferes with water transport across biological membranes, particularly the regulated permeability induced by antidiuretic hormone (ADH). nih.gov In the amphibian urinary bladder, ADH increases water permeability by promoting the appearance of intramembrane particle (IMP) aggregates in the apical membrane, which are believed to function as water channels. nih.gov

Studies have shown that this compound selectively inhibits this ADH-induced hydrosmotic response. nih.gov The mechanism involves an alteration of the membrane's fine structure. Treatment with the compound leads to an increase in the density of the apical IMP aggregates; however, these aggregates are rendered non-operational. nih.gov This suggests that this compound interferes with the function of these water channels, thereby blocking the increase in water flow stimulated by ADH. nih.gov Interestingly, the compound does not inhibit the baseline (resting) water flow, indicating a specific interference with the hormone-stimulated process. nih.gov

Target SystemObserved Effect of this compoundInvestigated ProcessReference
Rabbit Corneal EndotheliumInhibition of osmotic flowGlucose Facilitated Diffusion / Water Transport diethylstilbestrol.co.uk
Amphibian Urinary BladderInhibition of ADH-induced net water flowHormone-regulated Water Permeability nih.gov
Amphibian Urinary BladderIncrease in density of non-operational intramembrane particle (IMP) aggregatesMembrane Structure / Water Channel Function nih.gov
GeneralBlocker of the glucose transporterFacilitated Diffusion diethylstilbestrol.co.uknih.gov

Signal Transduction Pathway Interrogation

Signal transduction refers to the cascade of events through which a cell converts an extracellular signal into a specific response. semanticscholar.org this compound has been shown to interfere with at least two distinct signaling pathways.

The estrogenic effects of the compound are presumed to follow the classical genomic signaling pathway for steroid hormones. nih.gov This pathway involves the ligand binding to either ERα or ERβ, triggering receptor dimerization and translocation to the nucleus, where the complex binds to EREs on target genes, recruiting co-regulators and modulating transcription. nih.gov The specific gene expression profile would depend on the cell type, receptor subtype present, and the array of available co-regulators.

The compound's interference with the ADH signaling pathway appears more complex. ADH typically binds to V2 receptors, which activates a G-protein, stimulates adenylyl cyclase, and increases intracellular cyclic AMP (cAMP). This cascade ultimately leads to the insertion and activation of water channels in the apical membrane. nih.gov Research indicates that this compound inhibits the ADH-induced water flow by interfering with one of the final steps of this response. nih.gov By causing the ADH-induced intramembrane particle aggregates to become non-operational, the compound likely acts downstream of the initial signal generation, possibly by directly blocking the water channels or preventing their proper functional insertion into the membrane. nih.gov

Investigation of Intracellular Signaling Cascades

This compound (DADES), a synthetic estrogen derivative, has been utilized in studies to investigate its influence on specific intracellular signaling pathways. Research has shown that DADES can modulate cellular responses by interfering with established signaling cascades, particularly those initiated by hormones. physiology.org

Intracellular signaling cascades are complex chains of events that occur within a cell, initiated by the binding of a ligand, such as a hormone or neurotransmitter, to a receptor. fiveable.me This binding triggers a series of molecular interactions involving second messengers and enzymes, ultimately leading to a specific cellular response, such as changes in gene expression or metabolism. libretexts.org These pathways, including the mitogen-activated protein kinase (MAPK) cascades, are crucial for regulating a wide array of cellular processes like proliferation, stress response, and apoptosis. mdpi.com

One notable investigation into the effects of DADES focused on the hydrosmotic response induced by antidiuretic hormone (ADH) in the amphibian urinary bladder. physiology.org The study revealed that DADES acts as an inhibitor of this response. The findings suggest that the compound interferes with one of the final steps in the signaling cascade that follows ADH stimulation, which normally results in increased water permeability. physiology.org In addition to this, DADES is identified as a blocker of the glucose transporter, indicating another level of interaction with cellular transport mechanisms that can be integral to signaling. physiology.org

The mechanism of ADH often involves G-protein-coupled receptors and can lead to the internalization of receptor-ligand complexes through a process known as receptor-mediated endocytosis. physiology.org By inhibiting the physiological outcome (water permeability), DADES serves as a tool to dissect the necessary components of this signaling pathway.

Table 1: Observed Effects of this compound on Intracellular Signaling

Signaling Pathway/Process Target Tissue/Model Observed Effect of DADES Reference
ADH-induced Hydrosmotic ResponseAmphibian Urinary BladderInhibition of the response, likely by interfering with late-stage signaling steps. physiology.org
Glucose TransportGeneral Cellular LevelActs as a blocker of the glucose transporter. physiology.org

Role as a Biochemical Probe in Receptor Studies

A biochemical probe is a chemical compound used to study and characterize biological systems, such as receptor functions and signaling pathways. Due to its specific inhibitory actions, this compound has been employed as such a probe. Its utility lies in its ability to selectively block certain cellular functions, thereby helping researchers to understand the underlying mechanisms.

The primary example of its use as a probe comes from studies on the amphibian urinary bladder. In this context, researchers used DADES to analyze the relationship between the ADH-induced increase in water permeability and changes in the cell membrane's structure. physiology.org By inhibiting the hydrosmotic response, DADES allowed for a more detailed examination of the structural alterations in the membrane, helping to correlate these changes with water channel activity. physiology.org

The function of a probe is often to compete with or block parts of a pathway to elucidate its components. For instance, competitive binding assays use compounds to displace a radiolabeled ligand from its receptor to determine binding affinity. epa.gov While not a direct binding study, the use of DADES to block the outcome of receptor activation serves a similar purpose: it helps to map the sequence of events that follow receptor stimulation. physiology.org

Table 2: Applications of this compound as a Biochemical Probe

Area of Investigation Experimental System Role of DADES Reference
ADH Signaling PathwayAmphibian Urinary BladderTo inhibit the hydrosmotic response and study the correlation between membrane structure and water permeability. physiology.org
Cellular Transport MechanismsGeneralTo block glucose transporters, allowing for the study of processes where glucose transport is a factor. physiology.org

Metabolic Transformation Pathways of 3,3 Diallyldiethylstilbestrol in Research Models

Hepatic Metabolism and Biotransformation Studies

The liver is the primary site of drug and xenobiotic metabolism, involving a series of enzymatic reactions broadly categorized into Phase I and Phase II. nih.gov These processes are designed to convert lipophilic compounds into more water-soluble derivatives that can be readily excreted from the body.

Phase I Metabolic Reactions: Oxidation and Hydroxylation

Phase I reactions typically involve the introduction or unmasking of functional groups, such as hydroxyl (-OH) groups, through oxidation, reduction, or hydrolysis. nih.gov The Cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, plays a crucial role in these oxidative transformations. nih.gov For the related compound DES, oxidative metabolism leads to the formation of various hydroxylated and quinone-type metabolites. It is plausible that 3,3'-Diallyldiethylstilbestrol would also undergo hydroxylation on its aromatic rings and potentially on the allyl groups, catalyzed by hepatic CYP enzymes. However, without specific studies, the exact oxidative metabolites of this compound remain uncharacterized.

Phase II Metabolic Reactions: Conjugation Pathways

Following Phase I metabolism, the newly introduced functional groups on the parent compound or its metabolites serve as sites for Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione, to increase water solubility and facilitate excretion. nih.gov In the case of DES, both the parent molecule and its oxidative metabolites are known to undergo extensive glucuronidation and sulfation. It is therefore highly probable that this compound and its potential hydroxylated metabolites would also be substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of corresponding glucuronide and sulfate conjugates.

In Vitro and Ex Vivo Enzymatic Investigations

In vitro and ex vivo studies using liver microsomes, hepatocytes, and recombinant enzymes are instrumental in elucidating the specific enzymes involved in metabolic pathways.

Cytochrome P450 Enzyme System Interactions

The interaction of a compound with specific CYP isozymes is a critical aspect of its metabolic profile. Different CYP enzymes exhibit substrate specificity, and identifying the key enzymes responsible for a compound's metabolism is essential for predicting potential drug-drug interactions. For DES, various CYP isoforms, including CYP1A1, CYP1B1, and CYP2C9, have been implicated in its oxidation. Given the structural similarity, it is anticipated that these or other CYP enzymes would also be involved in the metabolism of this compound. However, no studies have been published that specifically investigate the interaction of this compound with the Cytochrome P450 enzyme system.

Glucuronidation and Sulfation Mechanisms

Glucuronidation, catalyzed by UGTs, and sulfation, catalyzed by SULTs, are major Phase II pathways for phenolic compounds like stilbenes. nih.gov These enzymes are present in the liver and other tissues and play a significant role in the detoxification and elimination of a wide range of substances. Studies on DES have demonstrated the formation of both mono- and di-glucuronides and sulfates. It is expected that this compound, with its two phenolic hydroxyl groups, would undergo similar conjugation reactions. The specific UGT and SULT isoforms involved, and the kinetics of these reactions for this compound, have not been determined.

Comparative Metabolic Profiles Across Research Organisms

The metabolism of xenobiotics can vary significantly between different species, which has important implications for toxicological studies and the extrapolation of animal data to humans. These differences can be attributed to variations in the expression and activity of metabolic enzymes, including CYPs, UGTs, and SULTs. For DES, species-dependent differences in metabolic pathways have been documented, leading to different profiles of metabolites in rats, hamsters, and humans. Without experimental data, it is impossible to delineate the comparative metabolic profiles of this compound across different research organisms.

Analytical Methodologies for 3,3 Diallyldiethylstilbestrol in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying specific analytes from complex mixtures. For stilbene (B7821643) derivatives such as 3,3'-Diallyldiethylstilbestrol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of synthetic estrogens and related stilbene derivatives due to its versatility and applicability to non-volatile and thermally labile compounds. nih.govresearchgate.net Reversed-phase HPLC is the most common modality, capable of separating compounds like diethylstilbestrol (B1670540) (DES) and its analogs from impurities and other matrix components. nih.gov

The separation is typically achieved on a C18 or similar nonpolar stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comembrapa.br The use of additives such as formic acid in the mobile phase can improve peak shape and resolution. mdpi.com Detection is commonly performed using a UV-Vis detector, as stilbene derivatives possess chromophores that absorb light in the ultraviolet range. oup.comoup.com For complex mixtures, gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. mdpi.comembrapa.br

Table 1: Typical HPLC Parameters for Stilbene Analog Analysis

ParameterTypical ConditionsSource(s)
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol mdpi.comembrapa.br
Elution Gradient elution (e.g., 20% to 80% B over 30 min) mdpi.com
Flow Rate 1.0 mL/min embrapa.br
Detection UV-Vis or Photodiode Array (PDA) at ~254-326 nm mdpi.comoup.com
Internal Standard Often used to improve quantitation accuracy nih.gov

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the confirmatory analysis of synthetic estrogens. nih.govnih.gov A significant consideration for analyzing compounds like this compound with GC is their low volatility due to the presence of polar hydroxyl groups. researchgate.net Therefore, a derivatization step is typically required prior to analysis. nih.gov

Silylation is a common derivatization procedure where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. nih.gov Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for detection and structural confirmation. nih.govacs.org The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and reduce matrix interference, allowing for very low detection limits. nih.gov

Table 2: Representative GC-MS Conditions for Synthetic Estrogen Analysis

ParameterTypical ConditionsSource(s)
Sample Preparation Solid-Phase Extraction (SPE) for cleanup and concentration researchgate.netnih.gov
Derivatization Silylation with agents like MSTFA or BSTFA + TMCS nih.gov
GC Column Capillary column (e.g., DB-5 or similar) aocs.org
Ionization Mode Electron Ionization (EI) nih.gov
Mass Analyzer Single Quadrupole, Ion Trap, or Triple Quadrupole (MS/MS) nih.govnih.gov
Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govnih.gov

Spectroscopic and Spectrometric Characterization

While chromatography separates the compound of interest, spectroscopy and spectrometry are essential for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound. Samples for NMR are typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). chemrevise.orgdocbrown.info

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons, the vinylic and allylic protons of the two allyl groups, the methylene (B1212753) and methyl protons of the two ethyl groups, and the hydroxyl protons. docbrown.infolibretexts.org Spin-spin coupling patterns (e.g., triplets, quartets) would help to confirm the connectivity of the atoms. chemrevise.org

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each chemically non-equivalent carbon atom in the molecule, confirming the total carbon count and the presence of different functional groups (aromatic, olefinic, aliphatic carbons). chemrevise.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-OH 4.5 - 5.5Singlet (broad)
Aromatic (Ar-H) 6.5 - 7.5Multiplet
Vinylic (=CH-) 5.8 - 6.2Multiplet
Vinylic (=CH₂) 5.0 - 5.3Multiplet
Allylic (Ar-CH₂-) 3.3 - 3.6Doublet
Ethyl (-CH₂-CH₃) 2.5 - 2.8Quartet
Ethyl (-CH₂-CH₃) 1.0 - 1.3Triplet

Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual values may vary. libretexts.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. msu.edubroadinstitute.org When coupled with a chromatographic technique (like GC-MS or HPLC-MS), it provides powerful, confirmatory data. fediol.eu

For this compound (C₂₄H₂₈O₂), high-resolution mass spectrometry would determine its exact mass, confirming its molecular formula. In the mass spectrum, the intact molecule would be observed as the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). researchgate.netdocbrown.info This ion then undergoes fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern serves as a molecular fingerprint. Expected fragments for this compound would include the loss of allyl radicals (•C₃H₅) or ethyl radicals (•C₂H₅). docbrown.info

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)IdentityFragmentation Pathway
348.2 [M]⁺Molecular Ion (C₂₄H₂₈O₂)
307.2 [M - C₃H₅]⁺Loss of an allyl radical
266.1 [M - 2C₃H₅]⁺Loss of two allyl radicals
319.2 [M - C₂H₅]⁺Loss of an ethyl radical

Note: m/z values are for the monoisotopic mass and are based on theoretical fragmentation of the molecular structure. broadinstitute.orgdocbrown.info

Method Validation and Quality Control in Chemical Analysis

Developing an analytical method is incomplete without rigorous validation to ensure it is "fit for purpose". eurachem.org Method validation demonstrates that the analytical procedure is suitable for its intended use by assessing a range of performance characteristics. eurachem.orgeuropa.eu This is crucial for ensuring that research findings are reliable and reproducible.

Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. mdpi.comtandfonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.comtandfonline.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples. embrapa.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (within-day) and reproducibility (between-day). embrapa.brtandfonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. embrapa.br

Table 5: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionImportanceSource(s)
Selectivity Differentiates analyte from interferences.Ensures results are specific to the target compound. europa.eu
Linearity (r²) Proportionality of signal to concentration.Defines the working range for accurate quantification. tandfonline.com
LOD/LOQ Lowest detectable/quantifiable levels.Defines the sensitivity limits of the assay. mdpi.comtandfonline.com
Accuracy (% Recovery) Closeness to the true value.Ensures quantitative results are not biased. embrapa.br
Precision (%RSD) Agreement between repeated measurements.Demonstrates the reproducibility of the method. tandfonline.com
Robustness Resistance to small procedural changes.Ensures method reliability under routine use. embrapa.br

Principles of Analytical Accuracy and Precision

In the context of analyzing this compound, accuracy refers to the closeness of a measured value to a known or accepted true value. It is a measure of the systematic error of a method. Precision , on the other hand, describes the closeness of agreement between independent test results obtained under stipulated conditions. nih.gov It reflects the random error of an assay and is typically expressed as the standard deviation (SD) or coefficient of variation (CV) of a series of measurements. nih.gov

For an analytical method to be considered reliable, both accuracy and precision must be demonstrated across the expected range of concentrations in a given sample matrix (e.g., biological fluids, tissues). This is typically achieved by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) during method validation. bioduro.com For instance, in the analysis of DES in milk samples using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA), recovery rates are used to assess accuracy. tandfonline.com Similarly, for LC-MS/MS methods, accuracy is determined by comparing the mean of measured concentrations to the nominal (spiked) concentration. wur.nl

Precision is evaluated at two levels:

Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Reproducibility (inter-assay precision): The precision obtained between different runs, which may include different days, analysts, or equipment. nih.gov

The following table illustrates typical acceptance criteria for accuracy and precision in bioanalytical method validation, which would be applicable to an assay for this compound.

Table 1: Illustrative Accuracy and Precision Data for a Hypothetical this compound Assay (Based on typical values for related compounds)

QC LevelNominal Concentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)
Low1.0<15%<15%85-115%
Medium50<15%<15%85-115%
High150<15%<15%85-115%

Robustness and Limit of Detection in Research Assays

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For chromatographic methods used in the analysis of compounds like this compound, these variations could include changes in the mobile phase composition, pH, temperature, and flow rate. lcms.cz Evaluating robustness during assay development is critical to ensure that the method is reliable and transferable between different laboratories and instruments. wehi.edu.au

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. promega.jp For assays intended to detect trace levels of synthetic estrogens, a low LOD and LOQ are paramount.

The determination of LOD and LOQ can be based on several approaches, including the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for estimating the LOD and 10:1 for the LOQ. For example, an analytical method for DES in animal and fishery products using LC-MS/MS reported a limit of quantification of 0.0005 mg/kg. caa.go.jp

The following table provides examples of LOQs achieved for DES using different analytical techniques, which would be indicative of the performance expected from an assay for this compound.

Table 2: Examples of Limits of Quantitation (LOQ) for Diethylstilbestrol in Various Matrices (as an indicator for potential this compound assays)

Analytical MethodMatrixLimit of Quantitation (LOQ)Reference
LC-MS/MSAnimal and Fishery Products0.0005 mg/kg caa.go.jp
ic-ELISAMilk0.019 ng/mL (as IC10) tandfonline.com
GC-MSBovine UrineNot specified, but sensitive tandfonline.com
LC-MS/MSMeat<2 ppb cabidigitallibrary.org

Comparative Academic Studies of 3,3 Diallyldiethylstilbestrol with Other Stilbene Analogs

Structural Comparisons and Derivatization Impact on Research Outcomes

The fundamental structure of stilbenes consists of two phenyl rings linked by an ethylene (B1197577) bridge (C6-C2-C6). rsc.org The biological activity of these molecules is highly dependent on the nature and position of various substituents on this core scaffold. rsc.org The parent compound for 3,3'-Diallyldiethylstilbestrol is Diethylstilbestrol (B1670540) (DES), a nonsteroidal synthetic estrogen known for its high affinity for the estrogen receptor. oup.commdpi.com The structure of DES features two ethyl groups on the ethylene bridge and two hydroxyl groups at the 4 and 4' positions of the phenyl rings. jst.go.jp

This compound (DADES) is distinguished from DES by the addition of an allyl group (–CH2–CH=CH2) to the 3 and 3' positions of the phenyl rings. nih.gov This derivatization introduces bulky, hydrophobic, and chemically reactive moieties. While specific conformational analyses for DADES are not extensively detailed in available literature, the impact of such substitutions can be inferred from studies on related analogs. For instance, the replacement of the ethyl groups in DES with smaller methyl groups (to form dimethylstilbestrol) demonstrates the critical role of these hydrophobic side chains in receptor binding affinity. llu.edu Generally, lipophilic substituents on the vinyl chain of stilbene (B7821643) derivatives are known to enhance estrogenic effects. mdpi.com The introduction of the allyl groups in DADES is expected to significantly alter the molecule's three-dimensional shape, planarity, and electronic distribution compared to DES. These structural changes are pivotal as they directly influence how the molecule interacts with biological targets, leading to different research outcomes and biological activities. rsc.orgwjarr.comui.ac.idchalcogen.rosysrevpharm.orgpharmacophorejournal.com

Mechanistic Differences in Receptor Affinity and Selectivity

The primary mechanism of action for many stilbene estrogens is their interaction with estrogen receptors (ERα and ERβ). oup.com The binding affinity of a ligand to these receptors is a key determinant of its biological potency. DES, for example, binds to the estrogen receptor with an affinity even greater than that of the endogenous hormone estradiol (B170435). oup.com

The table below presents the relative binding affinities (RBA) of DES and some of its analogs to the estrogen receptor, with estradiol set at 100%. This highlights the sensitivity of the receptor to the ligand's structure.

CompoundRelative Binding Affinity (RBA) for Estrogen Receptor (%)Source
Estradiol100 oup.comnih.gov
Diethylstilbestrol (DES)286 - 399.56 oup.comnih.gov
meso-Hexestrol239.31 oup.com
Indenestrol A (racemic mixture)143 nih.gov
Indenestrol B145 nih.gov
Diethylstilbestrol dimethyl ether0.056 oup.com

The allyl groups of DADES add significant steric bulk and hydrophobicity, which would undoubtedly influence its fit within the ligand-binding pocket of the estrogen receptor. This structural alteration could lead to a different binding affinity or selectivity profile for ERα versus ERβ compared to DES, though further studies are required to quantify this effect. oup.comthermofisher.com

Contrasting Metabolic Fates and Biochemical Activities

The metabolic pathways of stilbene analogs are as diverse as their structures and are critical in determining their ultimate biological effects. The metabolism of DES, for example, primarily involves aromatic hydroxylation followed by conjugation reactions like glucuronidation and sulfation. nih.gov A key metabolic process for DES is its oxidation to reactive intermediates such as DES quinone, a step implicated in its biological activity. nih.gov

The metabolic fate of this compound is expected to differ significantly from that of DES due to the presence of the allyl groups. While direct metabolic studies on DADES are limited, research on diallyl sulfide (B99878) (DAS), a compound also containing allyl groups, has shown that it can inhibit the oxidation of DES to DES quinone in subcellular fractions of breast tissue. nih.gov This suggests that the allyl moieties themselves are likely targets for metabolism, potentially through epoxidation or hydroxylation, and that their presence can alter the metabolic processing of the core stilbene structure. nih.gov This contrasts with natural stilbenes like resveratrol, which are rapidly metabolized into glucuronide and sulfate (B86663) conjugates. frontiersin.org The biotransformation of stilbenes can also be achieved through microbial methods to produce novel derivatives. frontiersin.orgfrontiersin.org

Beyond its presumed estrogenic action, DADES exhibits a distinct biochemical activity not typically associated with DES or other stilbene estrogens: it functions as a blocker of glucose transporters. biologists.comscientists.uzjustintimemedicine.commdpi.com This inhibitory action on glucose transport represents a significant divergence in its biochemical profile. While DES and its other metabolites are known to affect glucose homeostasis and lipid metabolism through receptor-mediated genomic pathways, biologists.com the direct inhibition of transporter proteins is a separate, non-genomic mechanism. This activity highlights how derivatization of a parent compound can lead to novel biological functions, targeting entirely different cellular machinery than the original molecule. ijbs.com

Future Directions in 3,3 Diallyldiethylstilbestrol Chemical Research

Emerging Synthetic Methodologies for Analog Generation

The generation of novel analogs based on the 3,3'-Diallyldiethylstilbestrol and broader diethylstilbestrol (B1670540) scaffold is crucial for refining biological activity and exploring new therapeutic applications. Future synthetic efforts are moving beyond simple modifications to incorporate more complex and diverse functionalities.

Emerging strategies focus on:

Scaffold Diversification: Methodologies are being developed to move beyond the classical stilbene (B7821643) core. This includes the synthesis of derivatives where the central double bond is replaced with other chemical linkages or incorporated into heterocyclic systems, potentially altering the compound's conformational flexibility and receptor interaction profile.

Functional Group Interconversion: Advanced synthetic methods allow for the precise introduction of a wide array of functional groups. For instance, the synthesis of novel thiosemicarbazide (B42300) moieties attached to the phenolic oxygens of diethylstilbestrol has been explored to generate compounds with potential anticancer activity. nih.gov Similarly, the attachment of alkylating agents, such as sulphonic esters and nitrogen mustards, to the phenolic groups represents a strategy to create targeted covalent inhibitors. nih.gov

Site-Selective Functionalization: A key challenge is the selective modification of one phenolic group over the other, or the introduction of substituents at specific positions on the phenyl rings. Modern catalytic systems, including those based on transition metals, and advanced protecting group strategies are enabling more controlled and efficient synthesis of asymmetrically functionalized analogs. This precision allows for a more systematic exploration of structure-activity relationships. For example, increasing the length of side chains on DES derivatives has been shown to enhance effectiveness in certain biological contexts. conicet.gov.ar

Surface Grafting and Nanoparticle Conjugation: Novel methodologies involve grafting the molecule onto nanoparticles. For instance, a molecularly imprinted polymer (MIP) layer can be synthesized on the surface of upconversion nanoparticles (UCNPs) to create highly selective fluorescent sensors for detection. rsc.org This involves a one-step process to modify the UCNP surface with vinyl groups, followed by the surface-graft molecular imprinting of the target molecule. rsc.org

These advanced synthetic approaches will enable the creation of libraries of this compound analogs with fine-tuned properties, facilitating the development of more potent and selective biological modulators.

Advanced Computational Modeling in SAR and Molecular Dynamics

Computational modeling has become an indispensable tool in modern drug discovery and chemical research, allowing for the prediction of molecular properties and interactions, thereby guiding synthetic efforts. For this compound and its analogs, these methods provide deep insights into their structure-activity relationships (SAR) and dynamic behavior at the molecular level.

Structure-Activity Relationship (SAR) Modeling: Advanced SAR studies utilize computational docking to predict how analogs of this compound will bind to target receptors, such as the estrogen receptors (ERα and ERβ). mdpi.com By using the crystal structures of these receptors, researchers can computationally "dock" virtual libraries of novel analogs into the ligand-binding pocket. nih.govnih.gov These simulations calculate a binding energy or score, which helps to prioritize which analogs are most likely to be active and should be synthesized. mdpi.com For example, docking studies have been used to compare the binding of DES and its analogs to human and rodent ERα, confirming that the binding interactions are highly similar and providing confidence in extrapolating rodent data to humans. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.govdlab.cl These simulations, which can run for nanoseconds or longer, provide critical information on:

Binding Stability: MD simulations can assess the stability of the ligand-receptor complex, predicting whether an analog will remain securely in the binding pocket. mdpi.com

Conformational Changes: They reveal how the receptor's shape might change upon ligand binding, which is crucial for its function as an agonist or antagonist. nih.govnih.gov

Interaction Energetics: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the free energy of binding, offering a more accurate prediction of affinity than docking alone. nih.gov Studies on DES have used this approach to understand why it acts as an agonist for ERα but an antagonist for the related ERRγ, attributing the difference to less favorable van der Waals interactions in the smaller ERRγ binding pocket. nih.gov

The table below summarizes typical parameters and software used in such computational studies.

Parameter/SoftwareApplication in this compound Research
Docking Software (e.g., AutoDock Vina) Predicts the preferred orientation and binding affinity of this compound analogs within the ligand-binding domain of target proteins like the estrogen receptor. nih.govnih.gov
MD Simulation Engines (e.g., AMBER, GROMOS) Simulates the physical movements of the atoms in the compound and its target receptor over time, revealing the dynamics of the interaction and the stability of the complex. nih.govh-its.org
Force Fields (e.g., FF99SB, OPLS) A set of parameters used by MD engines to describe the potential energy of the system, defining the physics that governs the molecular interactions. nih.gov
Initial Structure (e.g., PDB: 3ERD) The starting point for simulations is often an experimentally determined crystal structure from the Protein Data Bank (PDB), such as the structure of the estrogen receptor alpha ligand-binding domain complexed with diethylstilbestrol. nih.govh-its.org
Analysis Metrics (e.g., RMSD, RMSF, Binding Free Energy) Quantitative measures derived from simulations. Root Mean Square Deviation (RMSD) and Fluctuation (RMSF) assess the stability and flexibility of the complex, while binding free energy calculations predict the strength of the interaction. mdpi.comnih.gov

These computational approaches significantly accelerate the design-build-test cycle of chemical research, enabling a more rational design of this compound analogs with desired biological profiles.

Development of this compound as a Research Tool for Specific Biological Processes

Beyond its potential as a therapeutic agent, this compound (also known as DADES) and its parent compound have proven to be valuable chemical probes for elucidating specific biological functions.

One of the most notable applications of DADES is as an inhibitor to study membrane transport processes. Research has shown that DADES can inhibit the hydrosmotic response to antidiuretic hormone (ADH) in the amphibian urinary bladder. scielo.br ADH normally triggers an increase in water permeability by promoting the insertion of water channels, known as aquaporins, into the cell membrane. nih.gov By inhibiting this response, DADES serves as a tool to investigate the final steps of ADH-induced water flow, helping to dissect the complex signaling cascade and the mechanics of aquaporin function. scielo.br While DADES is known as a glucose transporter blocker, its effects on water transport highlight its utility in probing the function of multiple membrane proteins. nih.gov

Furthermore, research has linked this compound to apolipoprotein A-I (ApoA1). frontiersin.orgmdpi.com ApoA1 is the primary protein component of high-density lipoprotein (HDL) and plays a central role in reverse cholesterol transport and has anti-inflammatory properties. mdpi.comijbs.combiorxiv.org The interaction of compounds like DADES with pathways involving ApoA1 could open up avenues for its use as a research tool to study lipid metabolism, inflammation, and cardiovascular diseases like atherosclerosis, where ApoA1 and HDL are critical players. scielo.brijbs.com

The development of labeled derivatives also expands the utility of the diethylstilbestrol scaffold as a research tool. For example, fluorescently or radioactively labeled analogs can be synthesized to visualize and quantify receptor distribution in tissues or to track the molecule's path in biological systems, providing valuable data for both pharmacology and cell biology. rsc.org

Q & A

Q. What are the recommended analytical techniques for quantifying 3,3'-Diallyldiethylstilbestrol in experimental matrices?

To quantify this compound, spectrophotometric methods are widely used. For example, UV-Vis spectrophotometry at 420 nm can measure absorbance after derivatization with cyanogen bromide, as described in pharmacopeial protocols for related stilbene derivatives . High-performance liquid chromatography (HPLC) with UV detection is also effective, particularly when separating degradation products or isomers. Ensure calibration standards are prepared in sodium hydroxide (1:500 dilution) to stabilize the compound .

Q. How should researchers handle and store this compound to prevent degradation?

Store the compound in airtight, light-resistant containers at temperatures below 25°C. Avoid moisture and dust formation by using desiccants and maintaining controlled humidity. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling due to its potential carcinogenicity . For long-term stability, consider lyophilization and storage under inert gas .

Q. What synthetic routes yield high-purity this compound?

The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions, using 4-hydroxyphenyl precursors and allyl groups. Purification involves recrystallization from ethanol-water mixtures or silica gel chromatography. Confirm stereochemical purity (E/Z isomerism) using NMR or polarimetry, as structural analogs like diethylstilbestrol require rigorous isomer separation .

Advanced Research Questions

Q. How can researchers design experiments to compare the estrogenic activity of this compound with its parent compound, diethylstilbestrol (DES)?

Use in vitro assays such as ERα/β binding affinity tests or transcriptional activation in MCF-7 cells. Dose-response curves should span 0.1–100 µM, with DES as a positive control. For in vivo studies, employ ovariectomized rodent models, monitoring uterine weight changes and gene expression (e.g., lactoferrin). Address interspecies variability by cross-validating results in multiple models .

Q. How can conflicting cytotoxicity data for this compound across studies be resolved?

Discrepancies often arise from differences in cell lines, exposure durations, or metabolite profiles. Perform meta-analyses using standardized protocols (e.g., ISO 10993-5 for biocompatibility testing). Use LC-MS to identify degradation products or metabolites that may influence toxicity. Statistical tools like ANOVA with post hoc tests can isolate confounding variables .

Q. What advanced structural characterization methods are suitable for confirming the stereochemistry of this compound?

X-ray crystallography is definitive for resolving E/Z configurations. For dynamic analysis, employ NOESY NMR to assess spatial proximity of allyl groups. Computational modeling (DFT or MD simulations) can predict stability and isomer ratios under physiological conditions. Cross-validate with circular dichroism (CD) spectra for chiral centers .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC-UV:

  • pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
  • Thermal Stability: Heat samples to 40–60°C and monitor degradation via peak area reduction.
  • Oxidative Stress: Add hydrogen peroxide (3% v/v) and analyze for quinone derivatives. Report degradation kinetics using Arrhenius equations .

Q. What pharmacokinetic models are appropriate for predicting tissue distribution of this compound in vivo?

Use compartmental modeling with parameters derived from radiolabeled tracer studies (e.g., ³H or ¹⁴C isotopes). Incorporate data on hepatic metabolism (CYP450 isoforms) and renal clearance. Validate models against LC-MS/MS measurements in plasma and tissues. Adjust for species-specific differences in protein binding and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.